molecular formula C6H6BrN3O B13661444 5-Bromo-2-methylpyrimidine-4-carboxamide

5-Bromo-2-methylpyrimidine-4-carboxamide

Cat. No.: B13661444
M. Wt: 216.04 g/mol
InChI Key: PFJZEDLYJXQMPV-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyrimidine-4-carboxamide is a heterocyclic organic compound with the molecular formula C6H6BrN3O. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a bromine atom and a carboxamide group in its structure makes it a versatile intermediate for various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylpyrimidine-4-carboxamide typically involves the bromination of 2-methylpyrimidine-4-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-Bromo-2-methylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the design of kinase inhibitors and other therapeutic compounds.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and carboxamide group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyrimidine: Lacks the carboxamide group but shares the bromine substitution.

    2-Methylpyrimidine-4-carboxamide: Lacks the bromine atom but has the carboxamide group.

    5-Bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a methylthio group instead of a methyl group.

Uniqueness

5-Bromo-2-methylpyrimidine-4-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-bromo-2-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6BrN3O/c1-3-9-2-4(7)5(10-3)6(8)11/h2H,1H3,(H2,8,11)

InChI Key

PFJZEDLYJXQMPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)N)Br

Origin of Product

United States

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